molecular formula C8H9NO2 B12508535 N-[(furan-2-yl)methyl]prop-2-enamide

N-[(furan-2-yl)methyl]prop-2-enamide

Cat. No.: B12508535
M. Wt: 151.16 g/mol
InChI Key: CLVGFMPGBPNUHX-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]prop-2-enamide is a chemical compound of interest in medicinal chemistry and neuroscience research. This acrylamide derivative features a furan ring, a common heterocyclic motif in bioactive molecules, linked through a methylene group to the nitrogen of a prop-2-enamide (acrylamide) core. The structure is closely related to a class of N-(furan-2-ylmethyl) amine compounds that have been investigated as modulators of biological targets. For instance, research on structurally similar compounds has identified them as inhibitors of monoamine oxidase (MAO), with one study showing that N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) acts as a partially reversible inhibitor of human MAO-B (hMAO-B) . MAO-B is a significant therapeutic target for neurological conditions, and such inhibitors have demonstrated potential to enhance synaptic transmission and long-term potentiation in the hippocampus, suggesting value in cognitive impairment research . Furthermore, acrylamide derivatives sharing the prop-2-enamide functional group are frequently explored in the development of compounds that modulate transient receptor potential (TRPM8) channels, which are involved in thermosensation and can induce cooling sensations . This makes this compound a versatile building block for synthesizing novel compounds for pharmacological and neurobiological studies. It is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant scientific literature, including studies on MAO inhibitors and TRPM8 modulators, for specific experimental protocols and applications .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C8H9NO2/c1-2-8(10)9-6-7-4-3-5-11-7/h2-5H,1,6H2,(H,9,10)

InChI Key

CLVGFMPGBPNUHX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Direct Acylation with Acryloyl Chloride

The most straightforward synthesis involves reacting furan-2-ylmethylamine with acryloyl chloride under controlled conditions. This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond while releasing hydrochloric acid (HCl) as a byproduct.

Reaction Scheme:

Furan-2-ylmethylamine + Acryloyl Chloride → N-[(furan-2-yl)methyl]prop-2-enamide + HCl

Key Parameters:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used to dissolve reactants and facilitate stirring.
  • Base : Triethylamine (TEA) or pyridine is added to neutralize HCl, promoting reaction efficiency and minimizing side reactions.
  • Temperature : Reactions typically proceed at 0–25°C to prevent polymerization of acryloyl chloride.
  • Reaction Time : 2–4 hours under inert atmosphere (argon or nitrogen).
Example Protocol:
  • Furan-2-ylmethylamine (1.0 eq) is dissolved in DCM (0.1 M).
  • Acryloyl chloride (1.2 eq) is added dropwise at 0°C.
  • Triethylamine (1.1 eq) is introduced to scavenge HCl.
  • The mixture is stirred at room temperature for 3 hours.
  • Extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via column chromatography (silica gel, ethyl acetate/hexanes).

Yield : 70–85% (analogous to similar acylation reactions).

Coupling Agent-Mediated Amide Bond Formation

For less reactive substrates or when avoiding acyl chlorides, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide formation between acrylic acid and furan-2-ylmethylamine.

Reaction Scheme:

Furan-2-ylmethylamine + Acrylic Acid → this compound + H₂O

Key Parameters:

  • Coupling Agent : DCC or EDC (1.1–1.5 eq).
  • Base : N-Hydroxysuccinimide (NHS) or N,N'-dimethylaminopyridine (DMAP) as catalysts.
  • Solvent : DCM or DMF.
  • Temperature : 25–50°C.
Example Protocol:
  • Acrylic acid (1.0 eq) and furan-2-ylmethylamine (1.0 eq) are mixed in DCM.
  • DCC (1.2 eq) and DMAP (0.1 eq) are added.
  • Stirred at 25°C for 12 hours.
  • Filtrated to remove dicyclohexylurea (DCU) byproduct.
  • Purified via column chromatography (silica gel, ethyl acetate/hexanes).

Yield : 60–75% (lower than direct acylation due to side reactions).

Alternative Synthetic Routes

Weinreb Amide-Mediated Horner–Wadsworth–Emmons (HWE) Reaction

While primarily used for olefin synthesis, Weinreb amides can theoretically participate in amide bond formation. However, this method is less common for this compound due to competing reactions.

Data Tables: Comparative Analysis of Methods

Parameter Direct Acylation Coupling Agent
Reagents Acryloyl chloride, TEA Acrylic acid, DCC, DMAP
Solvent DCM, THF DCM, DMF
Temperature 0–25°C 25–50°C
Yield 70–85% 60–75%
Purity High (after chromatography) Moderate (impurities)
References

Challenges and Optimization Strategies

  • Polymerization : Acryloyl chloride may polymerize at elevated temperatures. Use of inhibitors (e.g., hydroquinone) or strict temperature control mitigates this.
  • Side Reactions : Competing hydrolysis of acyl chloride in aqueous media. Anhydrous conditions are critical.
  • Stereochemistry : The (E)-configuration of the enamide is preserved under mild conditions. Strong acids or heat may induce isomerization.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(furan-2-yl)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its pharmacological activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Furan-Containing Acrylamides
  • Ranitidine-Related Compounds: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide () shares a furan-2-ylmethyl group but incorporates a sulfide linkage and nitroacetamide chain. These modifications enhance its role as a pharmaceutical intermediate, contrasting with the simpler acrylamide structure of the target compound . N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide (osimertinib mesylate, ) includes a complex aryl-acrylamide structure with a furan-derived dimethylamino group. This highlights the therapeutic relevance of acrylamide-furan hybrids in kinase inhibition .
Natural Product Derivatives
  • (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide () replaces the furan with phenolic groups. Such substitutions are associated with anti-inflammatory activity (IC50 < 17.21 µM), suggesting that electron-rich aromatic systems enhance bioactivity compared to furan .

Key Observations :

  • Electron-withdrawing groups (e.g., halogens) on aryl rings improve synthetic yields in N-(2-arylethyl)acrylamides (85–92%) compared to furan derivatives, where yields are unreported .
  • Furan-based acrylamides (e.g., osimertinib) exhibit higher pharmacological utility, while phenolic analogs prioritize bioactivity .

Key Contrasts and Limitations

  • Bioactivity: Furan derivatives are underrepresented in natural product screens, where phenolic acrylamides dominate .
  • Synthetic Accessibility : Halogenated aryl-acrylamides achieve higher yields (e.g., 92% for iodophenyl derivatives) compared to furan-based routes, which may require protective group chemistry .

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